(Z)-N'-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide typically involves a multi-step process. One common method involves the initial formation of the indoline scaffold, followed by the introduction of the methoxymethyl group and the acetimidamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound has been studied for its potential neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and other forms of damage, making it a candidate for the treatment of neurodegenerative diseases .
Medicine
In medicine, (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as neuroprotection or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one derivatives: These compounds share a similar indoline scaffold and have been studied for their antibacterial and neuroprotective properties.
Indoline-1-yl derivatives: These compounds also contain the indoline core and have shown potential in various therapeutic applications.
Uniqueness
What sets (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups. The presence of the methoxymethyl group and the acetimidamide moiety provides distinct chemical and biological properties that can be leveraged for specific applications.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N'-hydroxy-2-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c1-17-8-9-2-3-11-10(6-9)4-5-15(11)7-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14) |
InChI Key |
FHAQEUACCCEHBF-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1=CC2=C(C=C1)N(CC2)C/C(=N/O)/N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.